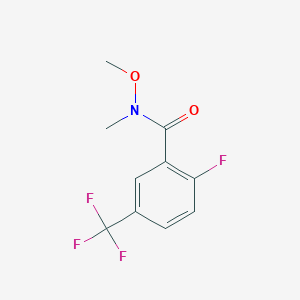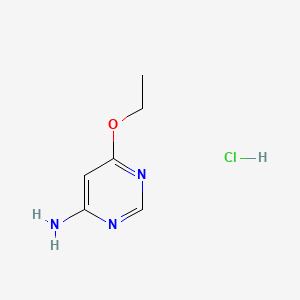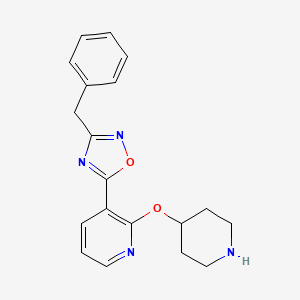
4-Bromo-spironolactone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-spironolactone is a derivative of spironolactone, a synthetic 17-lactone steroid. Spironolactone is a well-known potassium-sparing diuretic used primarily to treat conditions such as ascites in patients with liver disease, low-renin hypertension, hypokalemia, and Conn’s syndrome . The addition of a bromine atom to spironolactone results in this compound, which may exhibit unique properties and applications compared to its parent compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-spironolactone typically involves the bromination of spironolactone. One common method is the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position on the spironolactone molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The bromination reaction is followed by purification steps such as recrystallization or chromatography to isolate the desired compound .
化学反应分析
Types of Reactions
4-Bromo-spironolactone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different organic group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted spironolactone derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .
科学研究应用
4-Bromo-spironolactone has several scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of other brominated steroids and related compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in conditions where spironolactone is already used.
作用机制
The mechanism of action of 4-Bromo-spironolactone is similar to that of spironolactone. It acts as an aldosterone antagonist by binding to mineralocorticoid receptors in the distal renal tubules and collecting ducts. This binding inhibits the action of aldosterone, leading to increased excretion of sodium and water while conserving potassium. The bromine atom may influence the compound’s binding affinity and selectivity for its molecular targets, potentially altering its pharmacological profile .
相似化合物的比较
Similar Compounds
Spironolactone: The parent compound, widely used as a potassium-sparing diuretic.
Canrenone: A metabolite of spironolactone with similar diuretic properties.
Eplerenone: Another aldosterone antagonist with a similar mechanism of action but different chemical structure
Uniqueness
4-Bromo-spironolactone is unique due to the presence of the bromine atom, which can influence its chemical reactivity and biological activity. This modification may result in different pharmacokinetics, binding affinities, and therapeutic effects compared to its parent compound and other similar compounds .
属性
分子式 |
C24H31BrO4S |
|---|---|
分子量 |
495.5 g/mol |
IUPAC 名称 |
S-[(7S,8R,9S,10R,13S,14S,17R)-4-bromo-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-yl] ethanethioate |
InChI |
InChI=1S/C24H31BrO4S/c1-13(26)30-18-12-16-21(25)17(27)6-8-22(16,2)14-4-9-23(3)15(20(14)18)5-10-24(23)11-7-19(28)29-24/h14-15,18,20H,4-12H2,1-3H3/t14-,15-,18-,20+,22+,23-,24+/m0/s1 |
InChI 键 |
UZCYJGWRSOIOQH-OZCOHALCSA-N |
手性 SMILES |
CC(=O)S[C@H]1CC2=C(C(=O)CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@]5([C@]4(CC3)C)CCC(=O)O5)C)Br |
规范 SMILES |
CC(=O)SC1CC2=C(C(=O)CCC2(C3C1C4CCC5(C4(CC3)C)CCC(=O)O5)C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Bromo-6-[(4-ethylmorpholin-3-yl)methoxy]pyridine-3-sulfonamide](/img/structure/B13847903.png)


![2-(5-Bromopyridin-3-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13847925.png)
![Methyl 2,3,4-Tri-O-isobutyryl 4,6-O-[Bis(1,1-dimethylethyl)silylene]-canagliflozin 3-Glucuronide](/img/structure/B13847947.png)


![1-Methyl-4-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyrazol-1-yl]piperidine-d3](/img/structure/B13847956.png)



![[4-hydroxy-2-methoxy-6-[(Z)-pentadec-9-enyl]phenyl] acetate](/img/structure/B13847974.png)
![N6-{[(2-Phenylethyl)amino]carbonothioyl}lysine-13C6,15N2](/img/structure/B13847975.png)
![N-(4,6-diamino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b] pyridin-3-yl)pyrimidin-5-yl)-N-methylnitrous amide](/img/structure/B13847977.png)
